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molecular formula C10H14N2O2 B070171 Methyl 2,3-diamino-5,6-dimethylbenzoate CAS No. 178619-96-0

Methyl 2,3-diamino-5,6-dimethylbenzoate

Cat. No. B070171
M. Wt: 194.23 g/mol
InChI Key: SCPAYRCIBSGQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783572

Procedure details

A solution of methyl 2-amino-5,6-dimethyl-3-nitrobenzoate (11.78 g, 52.5 mmol) in dichloromethane (525 mL) was hydrogenated over 10% palladium on charcoal (1.2 g) at 50 psi (3.3 atm) and 50° C. for 16 hours. Another portion of catalyst (1.2 g) was added, and hydrogenation was allowed to proceed for a further 16 hours. The mixture was filtered through Arbocel filter aid, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with dichloromethane/methanol) to give methyl 2,3-diamino-5,6-dimethylbenzoate (8.36 g, 82%) as an orange oil.
Name
methyl 2-amino-5,6-dimethyl-3-nitrobenzoate
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([CH3:15])=[C:8]([CH3:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>ClCCl.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]([CH3:15])=[C:8]([CH3:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
methyl 2-amino-5,6-dimethyl-3-nitrobenzoate
Quantity
11.78 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C(=C(C=C1[N+](=O)[O-])C)C
Name
Quantity
525 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
catalyst
Quantity
1.2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (gradient elution with dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=C(C=C1N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.36 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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